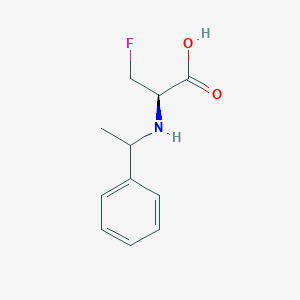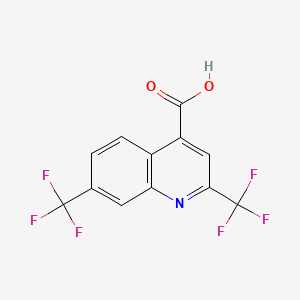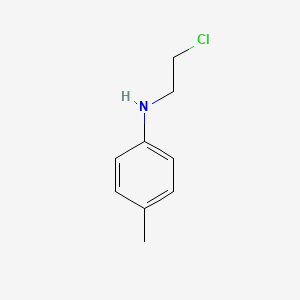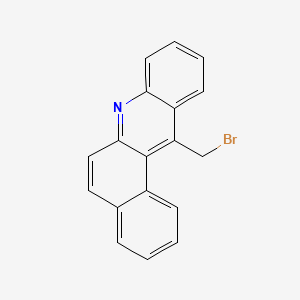![molecular formula C13H8Br6 B14676547 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene CAS No. 38433-11-3](/img/structure/B14676547.png)
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene is a complex organic compound known for its unique structure and significant reactivity. This compound belongs to the class of bicyclic compounds, characterized by two fused rings. The presence of multiple bromine atoms and a phenyl group makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene typically involves the bromination of 5-phenylbicyclo[2.2.1]hept-2-ene. The reaction is carried out under controlled conditions using bromine or bromine-containing reagents. The process requires careful monitoring of temperature and reaction time to ensure complete bromination without over-bromination or degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the bicyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different halogens or functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Scientific Research Applications
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-substrate interactions.
Medicine: Research into its potential medicinal properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene exerts its effects involves interactions with various molecular targets. The bromine atoms and phenyl group play crucial roles in its reactivity, allowing it to participate in multiple pathways. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene: Similar in structure but with chlorine atoms instead of bromine.
5-Bromo-1,2,3,4-tetrachloro-7,7-dimethoxy-6-phenylbicyclo[2.2.1]hept-2-ene: Contains a mix of bromine and chlorine atoms and additional methoxy groups.
Uniqueness
1,2,3,4,7,7-Hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene is unique due to its high bromine content and the presence of a phenyl group, which confer distinct reactivity and properties compared to its chlorinated counterparts. This makes it particularly valuable in specific chemical reactions and applications where bromine’s reactivity is advantageous.
Properties
CAS No. |
38433-11-3 |
|---|---|
Molecular Formula |
C13H8Br6 |
Molecular Weight |
643.6 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexabromo-5-phenylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C13H8Br6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2 |
InChI Key |
NZKAJSHQDJCUPW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


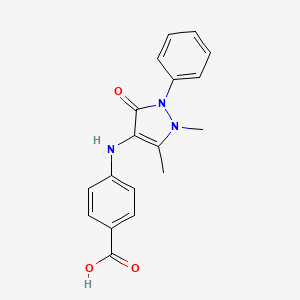
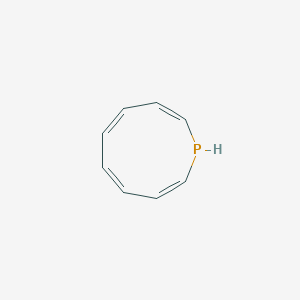

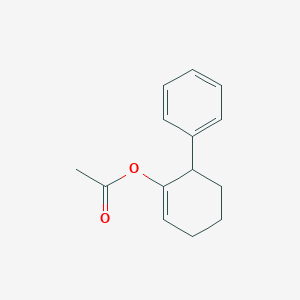
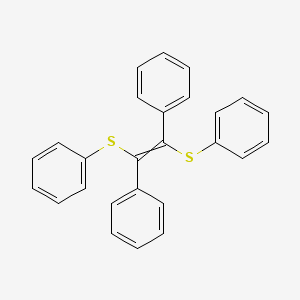


![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
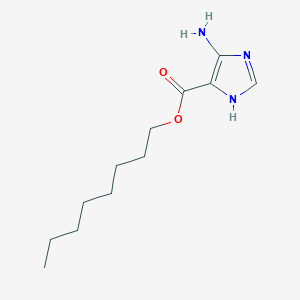
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
